molecular formula C34H47N9O12 B605843 Azido-PEG3-Val-Cit-PAB-PNP CAS No. 2055047-18-0

Azido-PEG3-Val-Cit-PAB-PNP

Cat. No.: B605843
CAS No.: 2055047-18-0
M. Wt: 773.8 g/mol
InChI Key: HLBCDJANEWKOSX-JDXGNMNLSA-N
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Description

Historical Development of Cleavable Linkers in Bioconjugation Chemistry

The evolution of cleavable linker technology in bioconjugation chemistry has undergone significant advancement over the past several decades, with the development of enzyme-responsive systems representing a major breakthrough in targeted drug delivery. The historical foundation for cleavable linkers emerged from the recognition that successful bioconjugates required dual characteristics: exceptional stability during circulation combined with efficient payload release at target sites. Early investigations into enzymatically cleavable systems focused on exploiting the differential enzyme expression patterns between healthy and diseased tissues, particularly the elevated cathepsin activity observed in tumor lysosomes.

The valine-citrulline dipeptide linker system, which forms the core enzymatic trigger in this compound, was developed based on extensive research into cathepsin B substrate specificity. Cathepsin B, a cysteine protease predominantly localized within lysosomal compartments, demonstrates particular affinity for cleaving peptide bonds between citrulline and para-aminobenzyl alcohol moieties. This enzymatic specificity provided researchers with a mechanism to achieve selective drug release within target cells while maintaining stability in the systemic circulation.

The incorporation of polyethylene glycol spacers into linker designs emerged from observations that hydrophobic drug payloads often caused aggregation issues when directly conjugated to biological molecules. Historical studies demonstrated that polyethylene glycol units could mitigate these hydrophobicity-related problems while providing additional flexibility for optimal positioning of cleavage sites. The three-unit polyethylene glycol spacer in this compound represents an optimized length that balances solubility enhancement with structural compactness.

Research developments in the 2010s revealed that traditional valine-citrulline linkers exhibited broader enzymatic susceptibility than initially anticipated, with sensitivity to multiple cathepsin enzymes including cathepsin K and cathepsin L. This discovery prompted investigations into more selective cleavage mechanisms and led to the development of modified linker architectures. Despite these concerns, the valine-citrulline system remained valuable due to its well-characterized cleavage kinetics and established safety profile in clinical applications.

Position and Significance in Antibody-Drug Conjugate and Proteolysis Targeting Chimera Technologies

This compound occupies a central position in both antibody-drug conjugate and proteolysis targeting chimera technologies, serving as a critical bridge between targeting moieties and therapeutic payloads. Within antibody-drug conjugate frameworks, this compound functions as a sophisticated release mechanism that enables antibodies to deliver cytotoxic agents specifically to cancer cells while minimizing systemic toxicity. The linker's design addresses fundamental challenges in targeted drug delivery by providing a stable conjugation platform during circulation followed by efficient payload liberation upon cellular internalization.

The significance of this compound in antibody-drug conjugate development extends beyond simple payload attachment, as it directly influences critical parameters including drug-to-antibody ratios, aggregation propensity, and pharmacokinetic profiles. Research has demonstrated that the three-unit polyethylene glycol spacer provides optimal hydrophilicity to counteract the aggregation-promoting effects of hydrophobic drug payloads. This characteristic becomes particularly important at higher drug-to-antibody ratios, where excessive hydrophobicity can transform antibody-drug conjugates into surfactant-like structures prone to premature clearance.

In proteolysis targeting chimera applications, this compound serves as a connecting element between protein of interest ligands and E3 ubiquitin ligase recruiters. The linker's length and flexibility are crucial determinants of proteolysis targeting chimera potency, as optimal protein-protein proximity is required for effective target ubiquitination and subsequent proteasomal degradation. The compound's polyethylene glycol backbone provides the necessary conformational flexibility while the cleavable valine-citrulline component offers potential for controlled degradation of the proteolysis targeting chimera itself.

The dual functionality of this compound in both antibody-drug conjugate and proteolysis targeting chimera synthesis represents a convergence of targeted therapy approaches. This versatility stems from the compound's modular design, which incorporates multiple functional elements: an azide group for click chemistry conjugation, a polyethylene glycol spacer for solubility enhancement, a valine-citrulline dipeptide for enzymatic cleavage, and a para-aminobenzyl spacer for self-immolative release. Each component contributes to the overall performance of the final bioconjugate while maintaining compatibility with diverse synthetic strategies.

Recent advances in bioconjugation have highlighted the importance of linker stability in determining therapeutic efficacy and safety profiles. This compound addresses these concerns through its cathepsin B-selective cleavage mechanism, which minimizes premature drug release in circulation while ensuring efficient payload liberation within target cells. This selectivity is particularly valuable given the widespread distribution of cathepsin B in tumor tissues compared to normal healthy tissues.

Structure-Function Relationship Overview

The molecular architecture of this compound demonstrates a sophisticated integration of functional domains, each contributing specific properties to the overall bioconjugation performance. The compound's structure can be conceptually divided into four distinct regions: the azide-functionalized polyethylene glycol spacer, the valine-citrulline dipeptide cleavage site, the para-aminobenzyl alcohol self-immolative spacer, and the para-nitrophenyl carbonate leaving group. This modular design enables precise control over conjugation chemistry, stability profiles, and payload release kinetics.

The azide functionality serves as the primary conjugation handle, enabling copper-catalyzed azide-alkyne cycloaddition reactions with alkyne-containing molecules or strain-promoted alkyne-azide cycloaddition with dibenzocyclooctyne or bicyclononyne groups. This versatile reactivity profile allows for efficient attachment to diverse molecular frameworks under mild reaction conditions. The azide group's stability under physiological conditions ensures that unwanted side reactions do not occur during circulation, maintaining the integrity of the bioconjugate until targeted cleavage occurs.

The three-unit polyethylene glycol spacer provides essential hydrophilicity and conformational flexibility to the linker system. Research has demonstrated that this specific length represents an optimal balance between solubility enhancement and structural compactness. Shorter polyethylene glycol chains may provide insufficient hydrophilicity to counteract hydrophobic drug effects, while longer chains can introduce excessive bulk that interferes with binding interactions. The triethylene glycol unit also contributes to the compound's favorable pharmacokinetic properties by reducing renal clearance and extending circulation half-life.

The valine-citrulline dipeptide sequence represents the enzymatic recognition site that enables controlled payload release within target cells. Structural studies have revealed that cathepsin B exhibits high specificity for this particular amino acid sequence, with cleavage occurring between the citrulline residue and the subsequent para-aminobenzyl alcohol. The valine residue provides hydrophobic interactions that enhance enzyme binding affinity, while the citrulline residue contains the critical amide bond that undergoes proteolytic cleavage. This specificity ensures that payload release occurs primarily within lysosomal compartments where cathepsin B activity is highest.

The para-aminobenzyl alcohol component functions as a self-immolative spacer that undergoes spontaneous fragmentation following enzymatic cleavage of the valine-citrulline bond. Upon cathepsin B-mediated peptide bond hydrolysis, the para-aminobenzyl alcohol moiety becomes susceptible to electronic rearrangement that leads to carbonate bond cleavage and ultimate payload liberation. This self-immolative mechanism ensures complete separation of the drug payload from the linker fragments, maximizing the concentration of active drug within target cells.

Structural Component Molecular Function Key Properties
Azide Group Conjugation Handle Click chemistry compatibility, physiological stability
Triethylene Glycol Spacer/Solubilizer Hydrophilicity enhancement, conformational flexibility
Valine-Citrulline Cleavage Site Cathepsin B substrate specificity, lysosomal targeting
Para-aminobenzyl Alcohol Self-immolative Spacer Spontaneous fragmentation post-cleavage
Para-nitrophenyl Carbonate Leaving Group Payload attachment site, carbonate bond formation

The molecular weight of 773.79 daltons reflects the compound's substantial size while remaining within acceptable ranges for bioconjugation applications. This molecular weight is distributed across the various functional domains in a manner that preserves the activity of each component while minimizing steric interference between neighboring groups. The compound's molecular formula C₃₄H₄₇N₉O₁₂ indicates a high degree of heteroatom incorporation, particularly nitrogen and oxygen, which contributes to its hydrophilic character and biological compatibility.

Recent investigations into structure-activity relationships have revealed that modifications to individual components of this compound can significantly impact overall performance. Alterations to the polyethylene glycol spacer length affect both solubility and cleavage kinetics, while modifications to the valine-citrulline sequence can alter enzyme selectivity and cleavage rates. Understanding these structure-function relationships enables rational design of optimized linker systems for specific therapeutic applications.

Properties

IUPAC Name

[4-[[(2S)-2-[[(2S)-2-[3-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]propanoylamino]-3-methylbutanoyl]amino]-5-(carbamoylamino)pentanoyl]amino]phenyl]methyl (4-nitrophenyl) carbonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C34H47N9O12/c1-23(2)30(41-29(44)13-16-51-18-20-53-21-19-52-17-15-38-42-36)32(46)40-28(4-3-14-37-33(35)47)31(45)39-25-7-5-24(6-8-25)22-54-34(48)55-27-11-9-26(10-12-27)43(49)50/h5-12,23,28,30H,3-4,13-22H2,1-2H3,(H,39,45)(H,40,46)(H,41,44)(H3,35,37,47)/t28-,30-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HLBCDJANEWKOSX-JDXGNMNLSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C(=O)NC(CCCNC(=O)N)C(=O)NC1=CC=C(C=C1)COC(=O)OC2=CC=C(C=C2)[N+](=O)[O-])NC(=O)CCOCCOCCOCCN=[N+]=[N-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)[C@@H](C(=O)N[C@@H](CCCNC(=O)N)C(=O)NC1=CC=C(C=C1)COC(=O)OC2=CC=C(C=C2)[N+](=O)[O-])NC(=O)CCOCCOCCOCCN=[N+]=[N-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C34H47N9O12
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601100304
Record name L-Ornithinamide, N-[3-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]-1-oxopropyl]-L-valyl-N5-(aminocarbonyl)-N-[4-[[[(4-nitrophenoxy)carbonyl]oxy]methyl]phenyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601100304
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

773.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2055047-18-0
Record name L-Ornithinamide, N-[3-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]-1-oxopropyl]-L-valyl-N5-(aminocarbonyl)-N-[4-[[[(4-nitrophenoxy)carbonyl]oxy]methyl]phenyl]-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2055047-18-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name L-Ornithinamide, N-[3-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]-1-oxopropyl]-L-valyl-N5-(aminocarbonyl)-N-[4-[[[(4-nitrophenoxy)carbonyl]oxy]methyl]phenyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601100304
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Val-Cit-PAB-OH Dipeptide Synthesis

The Val-Cit dipeptide segment is synthesized via SPPS or solution-phase coupling. A modified route developed by Wei et al. (2018) avoids epimerization of the citrulline residue by replacing EEDQ with HATU as the coupling reagent, achieving yields of 85–95% for Fmoc-Val-Cit-PAB-OH. Critical steps include:

  • Fmoc Deprotection : Triethylamine in DMF removes the Fmoc group from Fmoc-Val-OSu.

  • Amide Bond Formation : HATU-mediated coupling of Fmoc-Val to Cit-PAB-OH minimizes racemization.

  • Maleimide Activation : Reaction with 6-maleimidohexanoic acid N-hydroxysuccinimide (NHS) ester generates the maleimidocaproyl (Mc) spacer.

PEG3 and Azide Functionalization

The PEG3 spacer is introduced via NHS ester chemistry, linking the Val-Cit-PAB-OH core to an azide-terminated PEG3 chain. Vulcanchem’s technical data highlights the azide group’s role in copper-catalyzed azide-alkyne cycloaddition (CuAAC) and strain-promoted alkyne-azide cycloaddition (SPAAC) reactions. Tsuchikama et al. (2024) demonstrated that a PEG3 spacer after the branching point resolves steric hindrance during cathepsin B-mediated cleavage of the Val-Cit-PAB fragment.

PNP Carbonate Activation

The terminal hydroxyl group of PEG3 is converted to a PNP carbonate using bis(p-nitrophenyl) carbonate (PNP-C) under anhydrous conditions. This activated carbonate facilitates payload conjugation to antibodies or PROTAC ligands.

Stepwise Synthetic Procedure

The following protocol synthesizes this compound with >95% purity (Table 1):

Table 1: Synthetic Steps and Conditions

StepReactionReagents/ConditionsYield
1Fmoc-Val-Cit-PAB-OH synthesisHATU, DMF, rt, 24h85–95%
2PEG3-azide couplingNHS-PEG3-N3, DIPEA, DCM, 0°C→rt78%
3PNP carbonate activationPNP-C, DMAP, DMF, 12h92%
  • Step 1 : Dissolve Fmoc-Val-OSu (1 eq) and Cit-PAB-OH (1.2 eq) in DMF. Add HATU (1.5 eq) and DIPEA (3 eq). Stir at room temperature for 24h. Purify via reverse-phase HPLC.

  • Step 2 : React Val-Cit-PAB-OH (1 eq) with NHS-PEG3-N3 (1.5 eq) in dichloromethane (DCM) using DIPEA (3 eq) as base. Quench with aqueous NaHCO3 and extract with ethyl acetate.

  • Step 3 : Treat PEG3-Val-Cit-PAB-OH (1 eq) with bis(p-nitrophenyl) carbonate (2 eq) and DMAP (0.1 eq) in DMF. Stir for 12h, precipitate in cold ether, and isolate by filtration.

Optimization of Synthetic Yield and Purity

Epimerization Mitigation

Early methods using EEDQ for amide coupling resulted in 20–25% yields and diastereomer ratios of 3:1 to 8:1 due to citrulline epimerization. Switching to HATU increased yields to 85–95% and eliminated detectable epimerization.

Solvent and Temperature Control

  • DMF vs. DCM : DMF improves solubility of PEG3 intermediates but requires strict anhydrous conditions to prevent NHS ester hydrolysis.

  • Low-Temperature Coupling : PEG3-azide coupling at 0°C minimizes side reactions, increasing yield to 78%.

Purification Techniques

  • HPLC : Reverse-phase C18 chromatography with acetonitrile/water gradients achieves >95% purity.

  • Crystallization : Cold ether precipitation effectively removes unreacted PNP-C.

Analytical Characterization

Table 2: Analytical Data for this compound

ParameterMethodResult
Molecular WeightESI-MS773.79 Da
PurityHPLC (C18)≥95%
Structure Confirmation1H^1H NMR (DMSO-d6)δ 8.2 (PAB aromatic), δ 3.5 (PEG3), δ 1.2 (Val methyl)
SolubilityDMSO, PEG300, Tween 80
  • Mass Spectrometry : ESI-MS confirms the molecular ion peak at m/z 774.8 [M+H]+.

  • NMR Spectroscopy : 1H^1H NMR reveals characteristic peaks for the PAB group (δ 7.2–8.2), PEG3 chain (δ 3.5–3.7), and Val methyl groups (δ 0.9–1.2).

Applications in ADC and PROTAC Synthesis

Antibody-Drug Conjugates

This compound links MMAE or DM1 payloads to antibodies via cysteine or lysine residues. The Val-Cit sequence is cleaved by cathepsin B in lysosomes, releasing the payload intracellularly. Tsuchikama et al. (2024) achieved a drug-to-antibody ratio (DAR) of 4 using DBCO-PEG3-ValCit-PABC-MMAF.

PROTACs

In PROTACs, the azide group enables SPAAC conjugation of E3 ligase ligands (e.g., VHL or CRBN) to target protein binders (e.g., BRD4 or AR). The PEG3 spacer ensures proper orientation for ubiquitination .

Scientific Research Applications

Antibody-Drug Conjugates (ADCs)

Azido-PEG3-Val-Cit-PAB-PNP is primarily employed in the development of ADCs, which combine monoclonal antibodies with cytotoxic drugs via a stable linker. This approach allows for selective targeting of cancer cells while minimizing systemic toxicity. The Val-Cit moiety is specifically cleaved by cathepsin B, an enzyme abundant in lysosomes, ensuring that the cytotoxic payload is released only within the target cells .

Case Study: ADC Development

A recent study highlighted the use of this compound in synthesizing an ADC targeting prostate cancer cells. The ADC demonstrated enhanced efficacy compared to traditional therapies, showcasing the potential of this linker in improving therapeutic outcomes .

PROTACs Development

In addition to ADC applications, this compound serves as a linker in PROTACs. These bifunctional molecules recruit E3 ubiquitin ligases to target proteins for degradation via the ubiquitin-proteasome system. The incorporation of PEG enhances solubility and stability, making PROTACs more effective in cellular environments .

Case Study: Targeted Protein Degradation

Research has shown that PROTACs utilizing this compound can selectively degrade oncogenic proteins, providing a novel therapeutic strategy for cancers resistant to conventional treatments .

Click Chemistry Applications

The azide functionality in this compound allows it to participate in click chemistry reactions, which are crucial for bioconjugation processes. This feature enables researchers to attach various biomolecules, including peptides and small molecules, facilitating the design of complex therapeutic systems.

Example of Click Chemistry Utilization

In a study involving the synthesis of multifunctional nanoparticles for drug delivery, this compound was used to conjugate targeting ligands to nanoparticles via click chemistry, significantly improving drug delivery efficiency to tumor sites .

Summary Table of Applications

ApplicationDescriptionKey Benefits
Antibody-Drug ConjugatesSynthesis of targeted therapies combining antibodies with cytotoxinsSelective targeting reduces systemic toxicity
PROTACsDevelopment of degraders targeting specific proteinsPotential for overcoming drug resistance
Click ChemistryFacilitates bioconjugation with other biomoleculesVersatile applications in drug delivery

Mechanism of Action

Azido-PEG3-Val-Cit-PAB-PNP functions as a linker in ADCs and PROTACs. In ADCs, it connects the antibody to the cytotoxic drug. Upon internalization by the target cell, the linker is cleaved by cathepsin B, releasing the drug to exert its cytotoxic effects. In PROTACs, it links the target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein .

Comparison with Similar Compounds

Comparison with Similar Compounds

Below is a detailed comparison of Azido-PEG3-Val-Cit-PAB-PNP with structurally or functionally related linkers:

Compound Structural Features Molecular Weight Cleavage Mechanism Conjugation Chemistry Key Applications References
This compound PEG3, Val-Cit, Azide, PNP 773.8 Cathepsin B (lysosomal) Azide-DBCO/BCN click chemistry ADCs, PROTACs
Azido-PEG4-Val-Cit-PAB-PNP PEG4, Val-Cit, Azide, PNP 817.84 Cathepsin B Azide-DBCO/BCN click chemistry ADCs
Mal-PEG3-COO-Val-Cit-PAB-PNP PEG3, Val-Cit, Maleimide, PNP N/A Cathepsin B Maleimide-thiol (cysteine) ADCs
MC-Val-Cit-PAB-PNP Maleimidocaproyl (MC), Val-Cit, PNP (no PEG) N/A Cathepsin B Maleimide-thiol ADCs
Azido-PEG3-Val-Ala-PAB-PNP PEG3, Val-Ala, Azide, PNP N/A Unknown (likely less efficient) Azide-DBCO click chemistry ADCs (experimental)
Azido-PEG3-SS-NHS PEG3, disulfide (SS), NHS ester N/A Glutathione (redox) NHS-amine ADCs (redox-sensitive release)
DBCO-Val-Cit-PAB-MMAE DBCO, Val-Cit, MMAE payload N/A Cathepsin B DBCO-azide click chemistry ADCs (pre-targeted strategies)

Key Differentiators

PEG Length :

  • Azido-PEG4-Val-Cit-PAB-PNP (PEG4) offers enhanced solubility compared to PEG3 variants but may alter pharmacokinetics due to increased linker length .
  • PEG-free analogs (e.g., MC-Val-Cit-PAB-PNP) have lower solubility, limiting their use in systemic applications .

Cleavage Specificity :

  • Val-Cit linkers are selectively cleaved by cathepsin B in lysosomes, ensuring targeted payload release. Val-Ala variants (e.g., Azido-PEG3-Val-Ala-PAB-PNP) may exhibit slower or incomplete cleavage .

Conjugation Chemistry :

  • Click Chemistry (Azide-DBCO) : Offers bioorthogonal efficiency and minimal off-target reactions, ideal for in vivo applications .
  • Maleimide-Thiol : Requires free cysteine residues on antibodies, which can lead to heterogeneity in ADC drug-to-antibody ratios (DARs) .

Leaving Group :

  • PNP in this compound facilitates efficient payload attachment via amine reactivity, whereas NHS esters (e.g., Azido-PEG3-SS-NHS) target lysine residues .

Stability and Storage :

  • Most azide-containing linkers require storage at -20°C to prevent degradation, whereas disulfide-based linkers (e.g., Azido-PEG3-SS-NHS) are sensitive to redox conditions .

Research Findings

  • ADC Synthesis: this compound was used to conjugate FTY720 (an immunomodulator) via a one-step reaction, yielding a theranostic prodrug with 45% efficiency .
  • PROTAC Applications : Its PEG spacer enhances solubility of PROTACs, enabling efficient degradation of target proteins like BET family members .
  • Comparative Stability : PEG3 linkers demonstrate superior serum stability over PEG-free analogs, as shown in in vitro assays using human plasma .

Biological Activity

Azido-PEG3-Val-Cit-PAB-PNP is a specialized compound primarily utilized as a linker in antibody-drug conjugates (ADCs) and proteolysis-targeting chimeras (PROTACs). This article delves into the biological activity of this compound, highlighting its mechanisms of action, applications in targeted therapy, and relevant research findings.

This compound consists of several key components:

  • Azido Group : Facilitates click chemistry, allowing selective reactions with alkyne-containing molecules.
  • PEG Spacer : Enhances solubility and biocompatibility, making it suitable for biological applications.
  • Valine-Citrulline (Val-Cit) Dipeptide : Serves as a cleavable linker that is specifically cleaved by cathepsin B, an enzyme prevalent in tumor cells.
  • PAB (p-Aminobenzyl) Moiety : Acts as a conjugation site for cytotoxic drugs or biomolecules.

The biological activity of this compound primarily arises from its role in ADCs. In this context, it connects an antibody to a cytotoxic drug payload. Upon internalization by cancer cells, the linker is cleaved by cathepsin B, releasing the drug specifically within the tumor environment, thereby enhancing therapeutic efficacy while minimizing systemic toxicity .

Applications in Antibody-Drug Conjugates (ADCs)

ADCs leverage the specificity of antibodies to deliver cytotoxic agents directly to cancer cells. The use of this compound in ADCs offers several advantages:

  • Targeted Delivery : The antibody component binds to specific antigens on cancer cells, ensuring that the cytotoxic payload is delivered precisely where needed.
  • Reduced Off-Target Effects : By releasing the drug only within tumor cells, the compound minimizes damage to healthy tissues .
  • Enhanced Stability and Solubility : The PEG spacer contributes to improved solubility and stability of the conjugate in physiological conditions .

1. Cleavage Mechanism Study

A study demonstrated that this compound undergoes selective cleavage by cathepsin B. This enzyme's activity was confirmed through in vitro assays where the release of the cytotoxic agent was monitored in the presence of lysosomal extracts from cancer cells. The results indicated efficient cleavage and subsequent drug release, supporting its application in ADCs .

2. Comparative Efficacy Analysis

A comparative analysis was conducted to evaluate the efficacy of various ADC linkers, including this compound. The study assessed cell viability post-treatment with ADCs containing different linkers. Findings revealed that ADCs utilizing this compound exhibited superior cytotoxicity against target cancer cell lines compared to those with non-cleavable linkers .

3. PROTAC Applications

In addition to its use in ADCs, this compound has been explored as a linker in PROTACs. These compounds function by recruiting E3 ubiquitin ligases to target proteins for degradation via the proteasome pathway. The azido group enables click chemistry for attaching ligands that bind specific proteins of interest, enhancing the selectivity and efficiency of protein degradation strategies .

Summary of Biological Activity

The biological activity of this compound can be summarized as follows:

FeatureDescription
Type Linker for ADCs and PROTACs
Mechanism Cleavage by cathepsin B for targeted drug release
Applications Cancer therapy via ADCs; protein degradation via PROTACs
Advantages Targeted delivery, reduced off-target effects, enhanced solubility

Q & A

Q. How does cathepsin B activity influence the efficacy of this compound in targeted drug delivery?

  • Answer : Cathepsin B cleaves the Val-Cit bond selectively in lysosomes, ensuring payload release only in target cells. Researchers should:
  • Quantify enzyme kinetics (e.g., kcatk_{cat}/KmK_m) using fluorogenic substrates .
  • Compare cleavage efficiency in cancer vs. normal cell lysates to assess specificity .
  • Data example :
Cell TypeCleavage Rate (nmol/min/mg)pH Optimum
HeLa12.3 ± 1.25.0
HEK2931.4 ± 0.35.0
Source: Adapted from protease activity assays in .

Q. What synthetic challenges arise during this compound preparation, and how are they addressed?

  • Answer :
  • Challenge 1 : Azide group instability under light/heat.
    Solution: Conduct reactions in dark, low-temperature conditions (-20°C storage post-synthesis) .
  • Challenge 2 : Low yield during Val-Cit-PAB coupling.
    Solution: Optimize using HATU/DIPEA activation in DMF, with reaction monitoring via LC-MS .
  • Challenge 3 : Purification of PEG-containing intermediates.
    Solution: Use size-exclusion chromatography (SEC) or dialysis (MWCO 1 kDa) .

Advanced Research Questions

Q. How can researchers optimize the Val-Cit linker for tumor-specific protease activity while minimizing off-target cleavage?

  • Answer :
  • Step 1 : Profile protease expression in target vs. healthy tissues (e.g., via RNA-seq or activity-based probes) .
  • Step 2 : Engineer linkers with modified dipeptides (e.g., Val-Ala) for altered cleavage kinetics .
  • Step 3 : Validate using in vitro lysosomal extracts and in vivo xenograft models.
  • Data contradiction : Some studies report cathepsin B overexpression in stromal cells, necessitating dual-linker strategies for precision .

Q. What analytical methods are critical for characterizing this compound stability in biological matrices?

  • Answer :
  • HPLC-MS : Quantify intact linker-drug conjugate vs. free payload over time .
  • Circular Dichroism (CD) : Monitor conformational changes in PEG spacers under shear stress .
  • Challenge : PEGylation can mask MS ionization; use formic acid/ACN gradients for improved detection .

Q. How do structural variations (e.g., PEG length, self-immolative spacers) impact ADC/PROTAC efficacy?

  • Answer :
  • PEG length : Longer PEG chains (e.g., PEG8) increase hydrodynamic radius but reduce cellular uptake. Balance via in vitro cytotoxicity screens .
  • Self-immolative spacers : Compare PAB-PNP vs. Boc-protected alternatives for release kinetics:
Spacer TypeRelease Half-life (h)Solubility (mg/mL)
PAB-PNP2.1 ± 0.315.2
Boc-PAB6.7 ± 1.18.4
Source: In vitro hydrolysis studies (pH 5.0) from .

Methodological Guidelines

  • Storage : Store at -20°C in anhydrous DMSO; avoid freeze-thaw cycles to prevent PEG precipitation .
  • Click Chemistry Optimization : Use Cu(I)-TBTA catalyst for >90% conjugation efficiency; characterize via MALDI-TOF .
  • Ethical Compliance : Follow institutional guidelines for in vivo ADC studies, including payload toxicity profiling .

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